molecular formula C18H19NO4 B14220799 Benzenebutanoic acid, 4-nitro-, 1-phenylethyl ester CAS No. 766546-23-0

Benzenebutanoic acid, 4-nitro-, 1-phenylethyl ester

Katalognummer: B14220799
CAS-Nummer: 766546-23-0
Molekulargewicht: 313.3 g/mol
InChI-Schlüssel: ONEZSZZNKISBPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenebutanoic acid, 4-nitro-, 1-phenylethyl ester is an organic compound with a complex structure It is characterized by the presence of a benzenebutanoic acid backbone, a nitro group at the 4-position, and a 1-phenylethyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzenebutanoic acid, 4-nitro-, 1-phenylethyl ester typically involves esterification reactions. One common method is the reaction of benzenebutanoic acid with 4-nitrobenzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenebutanoic acid, 4-nitro-, 1-phenylethyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding benzenebutanoic acid and 4-nitrobenzyl alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, alcohols, strong bases.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: 4-Aminobenzenebutanoic acid, 1-phenylethyl ester.

    Substitution: Various substituted benzenebutanoic acid esters.

    Hydrolysis: Benzenebutanoic acid, 4-nitrobenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

Benzenebutanoic acid, 4-nitro-, 1-phenylethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the 4-nitrobenzenebutanoic acid moiety into other compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in the body to release active pharmaceutical ingredients.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of benzenebutanoic acid, 4-nitro-, 1-phenylethyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzenebutanoic acid, 4-nitro-, 1-phenylethyl ester is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the benzenebutanoic acid backbone with the 1-phenylethyl ester group also contributes to its unique properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

766546-23-0

Molekularformel

C18H19NO4

Molekulargewicht

313.3 g/mol

IUPAC-Name

1-phenylethyl 4-(4-nitrophenyl)butanoate

InChI

InChI=1S/C18H19NO4/c1-14(16-7-3-2-4-8-16)23-18(20)9-5-6-15-10-12-17(13-11-15)19(21)22/h2-4,7-8,10-14H,5-6,9H2,1H3

InChI-Schlüssel

ONEZSZZNKISBPP-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1)OC(=O)CCCC2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.